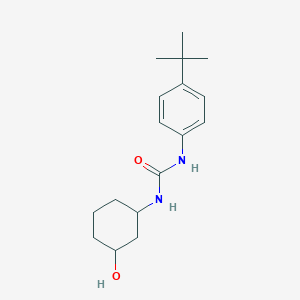
1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is a synthetic molecule that appears to be related to a class of compounds that include ureas and carbamates. These compounds have been studied for various biological activities, such as antiarrhythmic and hypotensive properties . The tert-butyl group attached to the phenyl ring is a common structural motif that can be found in various synthetic compounds, including synthetic phenolic antioxidants and pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves the preparation of 1,3-disubstituted ureas and phenyl N-substituted carbamates . Although the exact synthesis of 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is not detailed in the provided papers, it can be inferred that similar synthetic routes could be employed. For instance, the synthesis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate involved the aromatization of a cyclohexenone derivative under reflux conditions with iodine and methanol . This suggests that the synthesis of the compound might also involve the functionalization of a cyclohexyl precursor and subsequent urea formation.
Molecular Structure Analysis
While the molecular structure of 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is not directly provided, related compounds have been characterized using techniques such as IR and single crystal X-ray diffraction studies . The geometrical parameters obtained from these studies can be compared with calculated values using computational methods such as HF and DFT, which provide insights into the stability and electronic properties of the molecule .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular electron density studies. For example, the MEP analysis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate indicated that the negative region is mainly over the carbonyl group, suggesting a site of high reactivity . Similarly, the urea functional group in 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea is likely to be a key site for chemical reactions, given the known reactivity of ureas.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from related studies. For instance, the hyperpolarizability of a compound is an important physical property related to its nonlinear optical (NLO) properties. The title compound in one of the studies showed a greater hyperpolarizability than that of the standard NLO material urea, indicating potential for NLO applications . The presence of the tert-butyl group and the hydroxycyclohexyl moiety in 1-(4-(Tert-butyl)phenyl)-3-(3-hydroxycyclohexyl)urea would influence its physical properties, such as solubility and melting point, as well as its chemical properties, including stability and reactivity.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-(3-hydroxycyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)12-7-9-13(10-8-12)18-16(21)19-14-5-4-6-15(20)11-14/h7-10,14-15,20H,4-6,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXXWSYRWJJTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

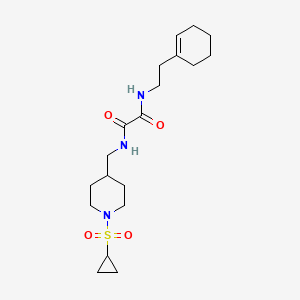
![(2Z)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3001306.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3001307.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(2-methoxyphenoxy)propyl]prop-2-enamide](/img/structure/B3001308.png)

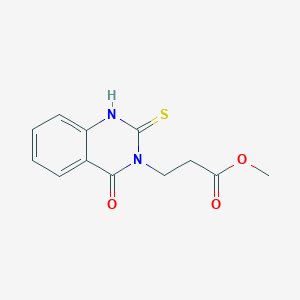
![3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B3001316.png)
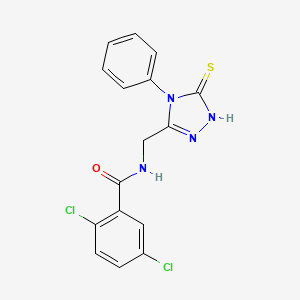
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide](/img/structure/B3001318.png)

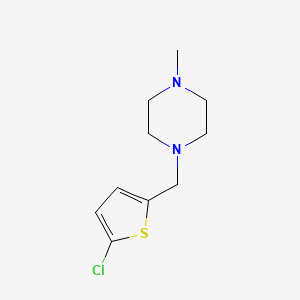
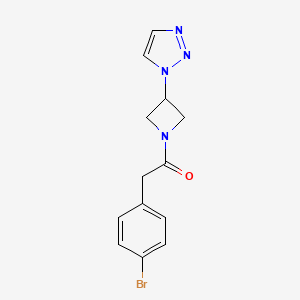
![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3001324.png)
![Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate](/img/structure/B3001325.png)